1,2-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-o-xylene, has limited applications in scientific research due to its extreme toxicity (PubChem: ). However, some historical research has utilized BCMB for its alkylating properties.
II. ## Alkylating Properties of BCMB
BCMB possesses two reactive chloromethyl groups that can readily transfer a methyl group to other molecules. This property was once explored in some scientific research, particularly in the field of protein crosslinking (Sigma-Aldrich: ). By introducing crosslinks between protein chains, BCMB could modify protein structure and function. However, safer and more controllable crosslinking agents have largely replaced BCMB in this application.
1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is an aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. It appears as white to light beige crystalline powder and has a melting point of 51-55 °C and a boiling point of 239-241 °C. This compound is soluble in methanol but has limited water solubility, undergoing hydrolysis in aqueous environments . Its chemical structure features two chloromethyl groups attached to adjacent carbon atoms on a benzene ring, contributing to its reactivity and utility in various chemical processes.
The biological activity of 1,2-bis(chloromethyl)benzene has been noted in various studies. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact . Additionally, there are reports indicating potential mutagenic effects associated with chlorinated hydrocarbons like this compound. Its toxicity profile necessitates careful handling and appropriate safety measures during laboratory or industrial use .
Several methods exist for synthesizing 1,2-bis(chloromethyl)benzene:
1,2-Bis(chloromethyl)benzene finds applications across various fields:
Interaction studies involving 1,2-bis(chloromethyl)benzene focus on its reactivity with biological molecules and other chemical species. Its ability to form covalent bonds with nucleophiles makes it a subject of interest in medicinal chemistry for drug development. Additionally, studies have highlighted its mutagenic potential, prompting investigations into its interactions with DNA and cellular components .
Several compounds share structural similarities with 1,2-bis(chloromethyl)benzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Two chloromethyl groups on adjacent carbons |
1,3-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups on non-adjacent carbons |
1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups on opposite sides of benzene |
1,2-Dichlorobenzene | C₆H₄Cl₂ | Two chlorine atoms on adjacent carbons |
o-Xylene | C₈H₁₀ | Methyl groups instead of chloromethyl |
1,2-Bis(chloromethyl)benzene is unique due to its specific arrangement of chloromethyl groups that influence its reactivity and applications in solid-phase synthesis. Unlike other dichlorobenzenes or substituted xylenes, its structure allows for distinct chemical behaviors that are valuable in organic synthesis.
Corrosive;Irritant;Environmental Hazard